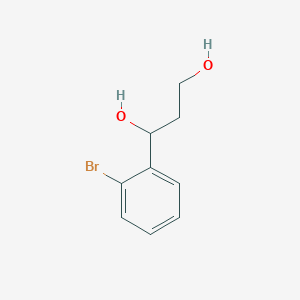![molecular formula C32H24F6IrN4P B13680642 [Ir(ppy)2(bpy)]PF6](/img/structure/B13680642.png)
[Ir(ppy)2(bpy)]PF6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [Ir(ppy)2(bpy)]PF6, also known as bis(2-phenylpyridine)(2,2’-bipyridine)iridium(III) hexafluorophosphate, is a luminescent cationic heteroleptic iridium(III) complex. This compound is notable for its photophysical properties, making it a valuable material in various scientific and industrial applications, particularly in the field of photoredox catalysis and organic light-emitting diodes (OLEDs).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Ir(ppy)2(bpy)]PF6 typically involves the reaction of 2-phenylpyridine with iridium trichloride hydrate to form a dimeric iridium complex. This dimer is then reacted with 2,2’-bipyridine in the presence of a suitable base, such as sodium carbonate, to yield the desired iridium complex. The final step involves the addition of hexafluorophosphoric acid to form the hexafluorophosphate salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
[Ir(ppy)2(bpy)]PF6 undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can act as both an oxidizing and reducing agent depending on the reaction conditions.
Substitution: Ligand substitution reactions can occur, where the bipyridine or phenylpyridine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like cerium ammonium nitrate and reducing agents such as sodium borohydride. Typical reaction conditions involve the use of solvents like acetonitrile or dichloromethane, and reactions are often carried out under inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in photoredox catalysis, the compound can facilitate the formation of carbon-carbon and carbon-heteroatom bonds, leading to a variety of organic products .
科学的研究の応用
[Ir(ppy)2(bpy)]PF6 has a wide range of scientific research applications, including:
作用機序
The mechanism by which [Ir(ppy)2(bpy)]PF6 exerts its effects involves its ability to absorb visible light and enter an excited state. This excited state can then transfer energy to other molecules, driving various chemical reactions. The compound’s photoredox catalytic activity is attributed to its ability to undergo multiple photoexcitation steps, enabling it to facilitate reactions that require high energy .
類似化合物との比較
Similar Compounds
[Ir(dtbbpy)(ppy)2]PF6: This compound, which includes 4,4’-di-tert-butyl-2,2’-bipyridine as a ligand, is another iridium-based photocatalyst with similar applications.
[Ir(dF(CF3)ppy)2(bpy)]PF6: This variant includes 2-(2,4-difluorophenyl)pyridine ligands and is used in similar photoredox catalytic applications.
Uniqueness
[Ir(ppy)2(bpy)]PF6 is unique due to its specific combination of ligands, which provides a balance of photophysical properties and stability. This makes it particularly effective in applications requiring long-lived excited states and efficient energy transfer .
特性
分子式 |
C32H24F6IrN4P |
|---|---|
分子量 |
801.7 g/mol |
IUPAC名 |
iridium(3+);2-phenylpyridine;2-pyridin-2-ylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C11H8N.C10H8N2.F6P.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-6,8-9H;1-8H;;/q2*-1;;-1;+3 |
InChIキー |
RJJGJTKSOSSNNL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[5-Amino-2-[[2-[Boc-(methyl)amino]ethyl](methyl)amino]-6-methoxy-3-pyridyl]acrylamide](/img/structure/B13680575.png)

![1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13680591.png)
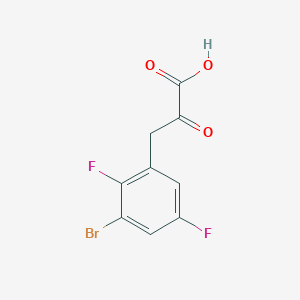
![Thieno[2,3-d]pyrimidin-6-ylmethanol](/img/structure/B13680616.png)

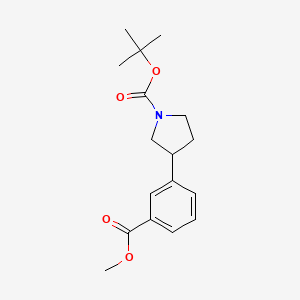
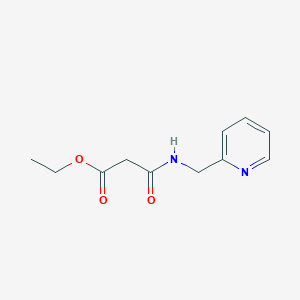
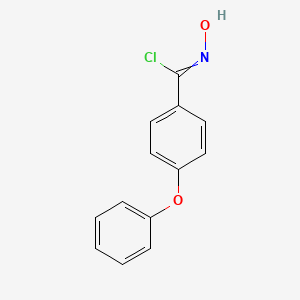
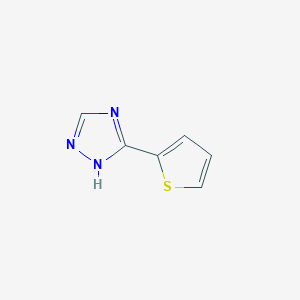
![1'-benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]](/img/structure/B13680652.png)
